![molecular formula C12H16N2O B12574665 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine CAS No. 613660-89-2](/img/structure/B12574665.png)
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and purification . The reaction conditions often involve the use of aprotic solvents such as toluene or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. The raw materials, such as 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester, are chosen for their availability and reactivity. The process involves steps like esterification, cyclization, and purification, with a focus on achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of electronic cigarette products due to its sensory properties
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it displays antinociceptive effects by interacting with cholinergic receptors . The pathways involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: A well-known alkaloid with similar structural features.
6-Methylnicotine: An optically active nicotine analog with similar biological activities.
Uniqueness
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
613660-89-2 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(6-methylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3 |
Clave InChI |
MZDVSGUVIRWGSD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
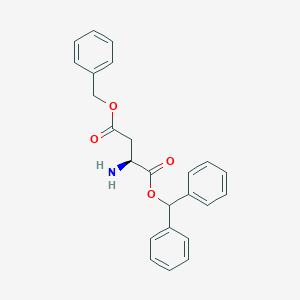
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
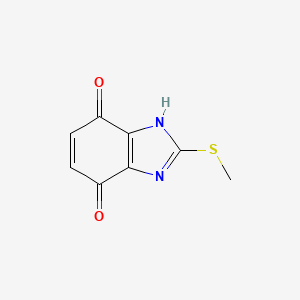
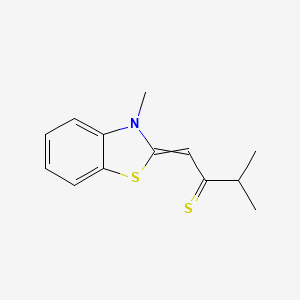
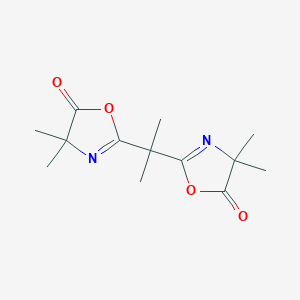
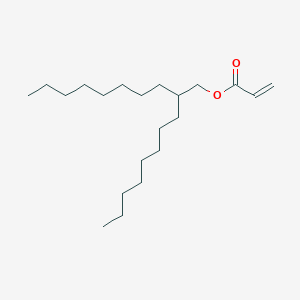
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
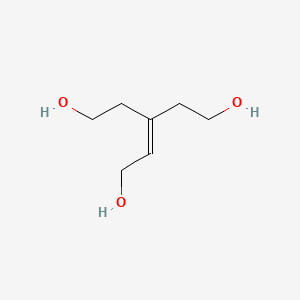
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
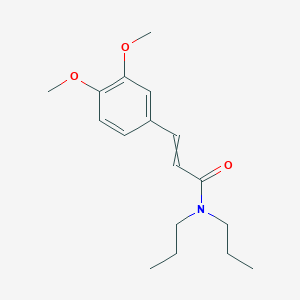
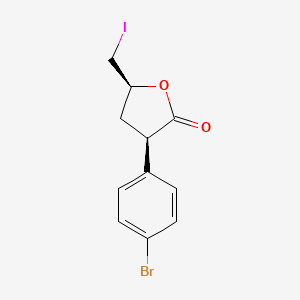
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
